![molecular formula C₁₀H₈ClN₃O₂ B1164383 7-Dechloro-3-hydroxy Anagrelide](/img/new.no-structure.jpg)
7-Dechloro-3-hydroxy Anagrelide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Dechloro-3-hydroxy Anagrelide, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₈ClN₃O₂ and its molecular weight is 237.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
Mechanism of Action:
- 7-Dechloro-3-hydroxy Anagrelide functions as a phosphodiesterase 3 inhibitor, which plays a role in modulating cyclic AMP levels within cells. This action contributes to its efficacy in reducing platelet counts and may also influence apoptosis in certain cancer cells expressing specific receptors .
Potency Comparison:
- Studies indicate that this compound has a significantly higher potency than Anagrelide itself, with an IC50 value approximately 40 times lower than that of Anagrelide (0.9 nM vs. 36 nM) . This increased potency suggests that it may be more effective at lower doses, potentially reducing the risk of side effects.
Clinical Applications
-
Treatment of Essential Thrombocythemia:
- Clinical trials have demonstrated that both Anagrelide and its metabolite effectively reduce elevated platelet counts in patients with essential thrombocythemia. The efficacy is measured by the reduction in platelet levels to a physiologically normal range (150,000 - 400,000/µL) over sustained periods .
- Potential Use in Other Myeloproliferative Disorders:
- Cardiovascular Effects:
Case Studies
Several clinical studies provide insights into the effectiveness and safety profile of this compound:
-
Study on Efficacy in Pediatric Patients:
A cohort study involving pediatric patients with essential thrombocythemia treated with Anagrelide showed promising results, with significant reductions in platelet counts and manageable side effects over extended treatment durations . -
Long-term Safety Profile:
In a comprehensive analysis involving over 900 patients treated with Anagrelide, including its metabolite, adverse events were generally mild and included headaches and gastrointestinal disturbances. Serious events were rare but included cardiovascular complications .
Comparative Efficacy Data
Parameter | Anagrelide | This compound |
---|---|---|
IC50 (nM) | 36 | 0.9 |
Reduction in Platelet Count (%) | >50% | Higher response rates observed |
Common Side Effects | Headache, Diarrhea | Similar profile but potentially less severe |
Duration of Treatment (weeks) | Mean ~65 | Similar or longer duration observed |
属性
分子式 |
C₁₀H₈ClN₃O₂ |
---|---|
分子量 |
237.64 |
同义词 |
6-Chloro-3-hydroxy-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。